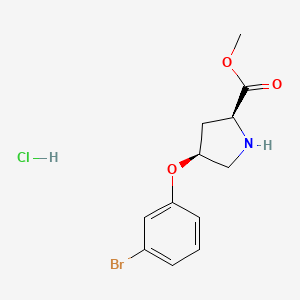
6-Chloro-2-fluoro-3-methoxyphenylacetic acid
Descripción general
Descripción
6-Chloro-2-fluoro-3-methoxyphenylacetic acid is a chemical compound with the CAS Number: 1017777-83-1 . It has a molecular weight of 218.61 and its IUPAC name is (6-chloro-2-fluoro-3-methoxyphenyl)acetic acid . It is stored in a dry room at normal temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for 6-Chloro-2-fluoro-3-methoxyphenylacetic acid is1S/C9H8ClFO3/c1-14-7-3-2-6 (10)5 (9 (7)11)4-8 (12)13/h2-3H,4H2,1H3, (H,12,13) . This code provides a specific representation of the molecular structure of the compound. Physical And Chemical Properties Analysis
6-Chloro-2-fluoro-3-methoxyphenylacetic acid is a solid at room temperature . It has a molecular weight of 218.61 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis of 6-fluoro and 6-chloro analogs of benzo[b]thiophene derivatives, which include compounds structurally related to 6-Chloro-2-fluoro-3-methoxyphenylacetic acid, has been explored. These compounds have shown weak antiovulatory action, with the fluoro analog being more active (Campaigne & Kim, 1983).
- A comparative study on halogen-substituted phenylacetic acids, including variants similar to 6-Chloro-2-fluoro-3-methoxyphenylacetic acid, focused on their reactivity, acidity, and vibrational spectra, providing insights into their structural and chemical properties (Srivastava et al., 2015).
Fluorometric Analysis and Labeling
- A fluorimetric method for the estimation of 4-hydroxy-3-methoxyphenylacetic acid, a compound related to 6-Chloro-2-fluoro-3-methoxyphenylacetic acid, has been developed for brain tissue analysis, demonstrating its presence in the caudate nucleus of normal animals (Sharman, 1963).
- The novel fluorophore 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence in a wide pH range and is stable against light and heat, making it useful for biomedical analysis (Hirano et al., 2004).
Pharmacological and Biological Applications
- 6-Chloro-3-methoxy(and ethoxy)-2-aryl imidazo[1,2-B]pyridazines, structurally related to 6-Chloro-2-fluoro-3-methoxyphenylacetic acid, have been synthesized and evaluated for their central nervous system activities, showing potential for displacing diazepam in rat brain plasma membranes (Barlin et al., 1988).
- Synthesis of GSK189254, a selective PET radioligand for CNS histamine H3 receptor imaging, involves a precursor synthesized from 3-methoxyphenylacetic acid and 6-chloropyridine-3-carbolic acid, highlighting a potential application in neuroimaging (Wang et al., 2012).
Safety And Hazards
The safety information for 6-Chloro-2-fluoro-3-methoxyphenylacetic acid includes several hazard statements: H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501, which provide guidance on how to handle and store the compound safely .
Propiedades
IUPAC Name |
2-(6-chloro-2-fluoro-3-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-14-7-3-2-6(10)5(9(7)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVJYTRCVDHYHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-fluoro-3-methoxyphenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1421095.png)


![3-[(4-Methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1421099.png)









![6-Chlorofuro[3,2-b]pyridine](/img/structure/B1421118.png)